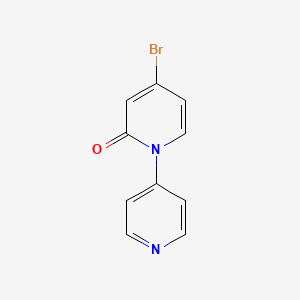

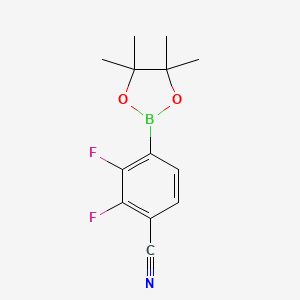

![molecular formula C15H11N7OS2 B2403457 N-(tiazol-2-il)-2-((6-(piridin-3-il)-[1,2,4]triazolo[4,3-b]piridazin-3-il)tio)acetamida CAS No. 891108-30-8](/img/structure/B2403457.png)

N-(tiazol-2-il)-2-((6-(piridin-3-il)-[1,2,4]triazolo[4,3-b]piridazin-3-il)tio)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide” is a compound that belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds have attracted much attention in recent years due to their diverse bio-properties, including potential insecticidal activity .

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, a series of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing pyridine ring derivatives was synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester .

Molecular Structure Analysis

The structures of these compounds were characterized by the use of IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis .

Chemical Reactions Analysis

In the past decade, the synthetic strategy for preparation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has been studied extensively . Treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, derived from the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction , with various reagents afforded the target compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum of some compounds showed two singlet peaks .

Aplicaciones Científicas De Investigación

- Estudios han demostrado que los derivados de este compuesto exhiben actividad inhibitoria submicromolar contra varias líneas celulares tumorales .

- Los investigadores tienen como objetivo desarrollarlo como un fármaco antidiabético al evaluar sus efectos sobre los niveles de glucosa en sangre y la sensibilidad a la insulina .

Investigación Anticancerígena

Propiedades Antidiabéticas

Síntesis de Triazolopiridina

En resumen, este compuesto multifacético es prometedor en diversas áreas de investigación científica, desde la terapia contra el cáncer hasta los trastornos metabólicos. Su estructura única y grupos funcionales brindan amplias oportunidades para una mayor exploración y optimización . Los investigadores continúan desentrañando sus posibles aplicaciones, lo que lo convierte en un tema emocionante para futuros estudios. 🌟

Direcciones Futuras

The development of novel and environmentally friendly insecticides which promote increased agricultural productivity is an important area of research . Compounds containing 1,3,4-oxadiazole, thiadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moieties are potential candidates that could be used for the development of green insecticides .

Mecanismo De Acción

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .

Mode of Action

The compound interacts with its target, the c-Met kinase, by binding to it and inhibiting its activity . This inhibition prevents the kinase from performing its normal function, which in turn disrupts the growth and survival of cancer cells .

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it disrupts the signaling pathways that promote cell growth and survival. This disruption can lead to the death of cancer cells and prevent the formation of new cancer cells .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and survival. By inhibiting c-Met kinase, the compound disrupts the processes that cancer cells rely on for growth and survival. This can lead to the death of existing cancer cells and prevent the formation of new ones .

Propiedades

IUPAC Name |

2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N7OS2/c23-13(18-14-17-6-7-24-14)9-25-15-20-19-12-4-3-11(21-22(12)15)10-2-1-5-16-8-10/h1-8H,9H2,(H,17,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTWJHUAOBRIDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC=CS4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N7OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide](/img/structure/B2403375.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea](/img/structure/B2403376.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2403384.png)

![4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2403386.png)

![2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol](/img/structure/B2403387.png)

![N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2403391.png)

![3-(3-chlorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403392.png)